Sodium N-ethyl-N-[(heptadecafluorooctyl)sulphonyl]glycinate
Description
Its structure includes a fully fluorinated 8-carbon chain (heptadecafluorooctyl) linked to a sulfonyl group, an ethylamino acetate moiety, and a disodium salt.
A related compound, 2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate, differs by containing a sulfinyl (S=O) group instead of sulfonyl (SO₂), altering its oxidation state and reactivity .
Properties
CAS No. |
3871-50-9 |
|---|---|
Molecular Formula |
C26H20F34N2Na2O8S2 |
Molecular Weight |
1244.5 g/mol |
IUPAC Name |
disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate;formaldehyde;2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate;propane |
InChI |
InChI=1S/C12H8F17NO4S.C10H4F17NO3S.C3H8.CH2O.2Na/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27;11-3(12,5(15,16)7(19,20)9(23,24)25)4(13,14)6(17,18)8(21,22)10(26,27)32(31)28-1-2(29)30;1-3-2;1-2;;/h2-3H2,1H3,(H,31,32);28H,1H2,(H,29,30);3H2,1-2H3;1H2;;/q;;;;2*+1/p-2 |
InChI Key |
POLNOYJHHUODTP-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate; formaldehyde;2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate; propane involves multiple steps. The initial step typically includes the reaction of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl chloride with ethylamine to form the sulfonyl amide intermediate. This intermediate is then reacted with disodium glycine to form the final product. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high purity and yield. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate; formaldehyde;2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate; propane undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfinyl derivatives.
Substitution: The fluorinated alkyl chains can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and substituted fluorinated compounds.
Scientific Research Applications
Disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate; formaldehyde;2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate; propane has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate; formaldehyde;2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfinylamino)acetate; propane involves its interaction with molecular targets through its fluorinated alkyl chains and sulfonyl groups. These interactions can affect various molecular pathways, leading to changes in chemical reactivity and biological activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Sulfonamides and Sulfonyl Fluorides
Sodium N-ethyl-N-((heptadecafluorooctyl)sulphonyl)glycinate ()
- Structural Similarities : Shares the heptadecafluorooctyl chain and sulfonamide group.
- Key Differences: Includes a glycinate (amino acetate) backbone instead of ethylamino acetate. The disodium salt enhances water solubility compared to neutral sulfonamides.
- Applications : Likely used as a surfactant or stain-resistant coating, common for perfluorinated compounds (PFCs) .
2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride ()
- Structural Similarities : Fluorinated chain (hexadecafluorooctyl) and sulfonyl group.
- Key Differences : Contains a chlorine substituent and ethanesulfonyl fluoride, making it more reactive. The shorter fluorinated chain (16 vs. 17 fluorines) reduces hydrophobicity.
- Applications : Intermediate in synthesizing fluoropolymers; chlorine enhances electrophilic reactivity .
Sulfinyl vs. Sulfonyl Derivatives
The sulfinyl variant (2-(heptadecafluorooctylsulfinylamino)acetate) has a lower oxidation state (S=O vs. SO₂), which may reduce chemical stability but improve biodegradability.
Environmental and Regulatory Context ()
Perfluorinated compounds like the target are persistent organic pollutants. Compared to diethyl malonate (), which is biodegradable and low-toxicity, PFCs exhibit bioaccumulation risks. Regulatory scrutiny is higher for long-chain PFCs (e.g., heptadecafluorooctyl derivatives) due to their environmental persistence .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Fluorinated Chain Length | Functional Group | Counterion | Key Applications |
|---|---|---|---|---|
| Target Compound | C8 (17 F atoms) | Sulfonamide/sulfinyl | Disodium | Surfactants, coatings |
| Sodium N-ethyl-N-(heptadecafluorooctylsulphonyl)glycinate | C8 (17 F) | Sulfonamide | Sodium | Textile treatments |
| 2-[(8-Chloro-hexadecafluorooctyl)oxy]ethanesulfonyl fluoride | C8 (16 F + Cl) | Sulfonyl fluoride | None | Polymer synthesis |
| Diethyl Malonate | N/A | Ester | None | Pharmaceuticals, fragrances |
Research Findings and Limitations
- Similarity Analysis : Structural similarity metrics () indicate that fluorinated chain length and functional groups dominate bioactivity. The target compound’s sulfonamide group may confer protein-binding affinity, akin to other PFCs .
- Data Gaps: No explicit toxicity or thermodynamic data (e.g., logP, LD50) are provided in the evidence. Studies on sulfinyl derivatives are sparse compared to sulfonyl analogs .
Biological Activity
Disodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]acetate is a complex fluorinated compound that falls under the category of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and widespread use in various industrial applications. This article provides a detailed examination of the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a heptadecafluorooctyl group. Its molecular formula includes multiple functional groups that contribute to its biological interactions. The fluorinated alkyl chain enhances hydrophobicity and stability against degradation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁₇N₂O₄S₂ |
| CAS Number | 3871-50-9 |
| IUPAC Name | Disodium 2-[ethyl(heptadecafluoro... |
| Solubility | Low solubility in water |
Research indicates that PFAS compounds can interact with biological systems through several mechanisms:
- Endocrine Disruption : PFAS have been shown to interfere with hormonal functions by binding to hormone receptors. This can lead to alterations in metabolic processes and reproductive health.
- Immune System Effects : Studies suggest that exposure to PFAS may weaken immune responses. For instance, a study indicated that individuals with higher PFAS levels had reduced vaccine responses .
- Toxicity Profiles : The toxicity of PFAS varies significantly among different compounds. Some studies have reported hepatotoxic effects and developmental toxicity associated with specific PFAS compounds .
Case Studies
-
Case Study on Immunotoxicity :
A study conducted on populations exposed to PFAS through contaminated drinking water revealed significant associations between PFAS levels and reduced antibody responses to vaccinations in children . This highlights the potential immunotoxic effects of compounds like Disodium;2-[ethyl(1...]. -
Case Study on Endocrine Disruption :
Research has demonstrated that certain PFAS can disrupt endocrine signaling pathways. In vitro studies indicated that these compounds could activate or inhibit hormone receptors involved in metabolism and reproduction .
Environmental Impact
The persistence of PFAS in the environment raises concerns regarding bioaccumulation and ecological toxicity. Disodium;2-[ethyl(1...], like other PFAS compounds, does not readily degrade in natural environments and can accumulate in soil and water systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
